3-Methyl-3-phenylpyrrolidin-2-one
Overview
Description
3-Methyl-3-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is a product from the Biosynth brand .
Molecular Structure Analysis
The InChI code for 3-Methyl-3-phenylpyrrolidin-2-one is1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-Methyl-3-phenylpyrrolidin-2-one is a powder with a melting point of 81-84 degrees Celsius .Scientific Research Applications
Antitumor and Antimicrobial Applications
3-Methyl-3-phenylpyrrolidin-2-one derivatives have been synthesized and characterized for their potential antitumor and antimicrobial properties. Efficient one-pot microwave-assisted synthesis methods have been developed to produce these compounds, highlighting their significance in eco-friendly and high-yield chemical processes. These compounds show promise in treating human diseases, including cancer and microbial infections, due to their unique chemical structures (Azmy et al., 2018).
Chemical Synthesis and Structural Studies
The synthesis and evaluation of various 3-phenylpyrrolidines, including 3-methyl-3-phenylpyrrolidin-2-one derivatives, have contributed to understanding their binding affinities and chemical properties. Research in this area has focused on exploring different synthetic routes and studying the molecular structures of these compounds to better understand their potential applications in medicinal chemistry and material science (Crider et al., 1992).
Catalytic and Synthetic Chemistry
Innovative methods for the arylation of N-phenylpyrrolidine, including 3-methyl-3-phenylpyrrolidin-2-one, have been developed, demonstrating the compound's versatility in catalytic and synthetic chemistry. These studies provide insights into new chemical transformations that can be applied in the synthesis of complex organic molecules (Sezen & Sames, 2005).
Pharmacological Properties
The racemic and enantiopure forms of related compounds, such as 3-ethyl-3-phenylpyrrolidin-2-one, have been studied for their anticonvulsant properties and their potential in treating drug-resistant epilepsy. These investigations provide a basis for understanding the pharmacological properties of similar compounds, including 3-methyl-3-phenylpyrrolidin-2-one (Krivoshein et al., 2017).
Bromodomain Inhibitors
Studies on substituted 1-methyl-4-phenylpyrrolidin-2-ones, related to 3-methyl-3-phenylpyrrolidin-2-one, have led to the development of bromodomain inhibitors. These findings highlight the compound's role in advancing drug discovery and development, particularly in targeting specific protein interactions (Hilton-Proctor et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-methyl-3-phenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQJWKFRIKOBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.